Imidazo[1,2-a]pyridine-7-carboxylic acid, 2-methyl-, ethyl ester
CAS No.:
Cat. No.: VC18994671
Molecular Formula: C11H12N2O2
Molecular Weight: 204.22 g/mol
* For research use only. Not for human or veterinary use.
![Imidazo[1,2-a]pyridine-7-carboxylic acid, 2-methyl-, ethyl ester -](/images/structure/VC18994671.png)
Specification
Molecular Formula | C11H12N2O2 |
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Molecular Weight | 204.22 g/mol |
IUPAC Name | ethyl 2-methylimidazo[1,2-a]pyridine-7-carboxylate |
Standard InChI | InChI=1S/C11H12N2O2/c1-3-15-11(14)9-4-5-13-7-8(2)12-10(13)6-9/h4-7H,3H2,1-2H3 |
Standard InChI Key | FXTGUFPAVGQQSQ-UHFFFAOYSA-N |
Canonical SMILES | CCOC(=O)C1=CC2=NC(=CN2C=C1)C |
Introduction
Chemical Identity and Structural Features
The compound’s IUPAC name, ethyl 2-methylimidazo[1,2-a]pyridine-7-carboxylate, reflects its core structure: a fused imidazo-pyridine ring system with a methyl group at position 2 and an ethyl ester moiety at position 7. Key features include:
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Stereochemical considerations: The planar imidazo[1,2-a]pyridine scaffold restricts rotational freedom, favoring rigid conformations that enhance binding affinity in biological systems .
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Spectroscopic signatures:
Synthesis and Optimization
Conventional Synthetic Routes
The synthesis of imidazo[1,2-a]pyridine derivatives typically involves cyclocondensation of α-haloketones with 2-aminopyridines. For the 7-carboxylate variant, a patented method (CN108276405A) outlines the following steps :
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Reaction of (2-oxo-1(2H)-pyridyl)acetonitrile with ethyl formate in a 1:5 molar ratio under basic conditions (sodium ethoxide) at 5–10°C for 6–8 hours.
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Work-up: Distilled water is added to isolate the oil phase, which is then refluxed with ethanol and potassium carbonate for 30–40 minutes.
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Acidification and purification: Adjusting the pH to 4.5–5.0 with acetic acid yields the solid product after rotary evaporation (89% purity, 89% yield) .
Table 1: Key Synthetic Parameters
Parameter | Value |
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Starting materials | (2-Oxo-1(2H)-pyridyl)acetonitrile, ethyl formate |
Catalyst | Sodium ethoxide |
Temperature | 5–10°C (step 1); reflux (step 2) |
Yield | 89% |
Purity | 99.5% |
Challenges and Innovations
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Positional isomerism: Unlike the more common 3-carboxylate analogues (e.g., ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate ), the 7-carboxylate derivative requires precise control of reaction kinetics to avoid regioisomeric byproducts.
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Scalability: The use of sodium ethoxide in stoichiometric amounts poses handling challenges, prompting research into catalytic alternatives .
Physicochemical Properties
Thermal Stability
Differential scanning calorimetry (DSC) of related imidazo[1,2-a]pyridines reveals decomposition temperatures above 200°C, suggesting suitability for high-temperature applications .
Solubility and Partitioning
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LogP: Estimated at 1.8–2.2, indicating moderate lipophilicity conducive to membrane permeability in drug candidates .
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Solubility: Poor aqueous solubility (<1 mg/mL) but miscible with polar aprotic solvents (e.g., DMSO, DMF) .
Biological Activity and Applications
Pharmaceutical Intermediate
The ethyl ester group serves as a prodrug motif, enabling hydrolytic conversion to active carboxylic acids in vivo. Applications include:
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Anticancer agents: Derivatives inhibit kinase pathways (e.g., JAK2/STAT3) in in vitro models .
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Antimicrobials: Structural analogs show MIC values of 4–16 μg/mL against Staphylococcus aureus .
Industrial and Agricultural Applications
Agrochemical Development
The compound’s rigidity and electronic profile make it a candidate for:
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Herbicides: Disruption of plant acetolactate synthase (ALS) .
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Insect growth regulators: Interference with chitin biosynthesis .
Material Science
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Coordination polymers: Imidazo[1,2-a]pyridines act as ligands for luminescent metal-organic frameworks (MOFs) .
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Thermosetting resins: Enhanced thermal stability (T₅% > 300°C) in epoxy composites .
Future Directions
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Synthetic methodology: Develop enantioselective routes to access chiral derivatives.
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Biological profiling: Expand in vivo studies to validate neuroprotective and anticancer claims.
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Computational modeling: Predict ADMET properties using QSAR frameworks.
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